molecular formula C12H14ClNOS B1298717 3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE

3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE

Cat. No.: B1298717
M. Wt: 255.76 g/mol
InChI Key: SGYJFBFGCLHJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE is an organic compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, and a dimethylamino group

Preparation Methods

The synthesis of 3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorothiophenol with 4-dimethylaminobut-3-en-2-one under specific reaction conditions. Industrial production methods may vary, but they generally involve similar steps with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

3-[(4-CHLOROPHENYL)SULFANYL]-4-(DIMETHYLAMINO)BUT-3-EN-2-ONE can be compared with other similar compounds, such as:

    4-Chlorothiophenol: Shares the chlorophenyl and sulfanyl groups but lacks the dimethylamino and butenone moieties.

    4-Dimethylaminobut-3-en-2-one: Contains the dimethylamino and butenone groups but lacks the chlorophenyl and sulfanyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClNOS

Molecular Weight

255.76 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one

InChI

InChI=1S/C12H14ClNOS/c1-9(15)12(8-14(2)3)16-11-6-4-10(13)5-7-11/h4-8H,1-3H3

InChI Key

SGYJFBFGCLHJJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CN(C)C)SC1=CC=C(C=C1)Cl

Origin of Product

United States

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